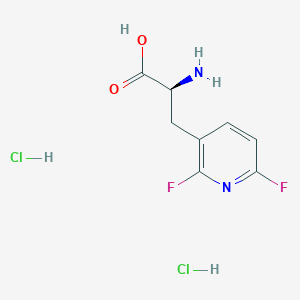

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C8H10Cl2F2N2O2 and its molecular weight is 275.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This compound features a propanoic acid backbone with a 2,6-difluoropyridine moiety, which enhances its biological activity and selectivity towards specific receptors.

Chemical Structure and Properties

The molecular formula of this compound is C8H10Cl2F2N2O2. The presence of fluorine atoms in the pyridine ring is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.08 g/mol |

| CAS Number | 2061996-59-4 |

| Solubility | Soluble in water |

| pH | 4.0 - 5.0 |

Research indicates that the compound interacts primarily with neurotransmitter receptors involved in glutamatergic signaling pathways. The difluoropyridine group is believed to enhance binding affinity and selectivity towards these receptors, which is crucial for its pharmacological effects. Computational studies have predicted that this compound may exhibit neuroprotective and anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

Biological Activities

-

Neuroprotective Effects :

- Studies have shown that this compound can protect neuronal cells from excitotoxicity, a condition often associated with neurodegenerative diseases.

- In vitro assays demonstrated reduced cell death in neuronal cultures exposed to glutamate toxicity when treated with this compound.

-

Anti-inflammatory Properties :

- The compound has been noted for its ability to modulate inflammatory responses in various cell types. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential utility in treating conditions characterized by excessive inflammation.

-

Receptor Binding Studies :

- Interaction studies have indicated selective binding to AMPA and NMDA receptors, which are critical for synaptic plasticity and memory formation. This selectivity could lead to fewer side effects compared to non-selective compounds.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice models of Alzheimer's disease demonstrated that administration of this compound led to significant improvements in cognitive function. The mice exhibited enhanced memory retention and reduced amyloid plaque accumulation compared to control groups.

Case Study 2: Inhibition of Cytokine Release

In vitro experiments using human microglial cells showed that treatment with this compound resulted in a decrease in the release of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propanoic Acid | Structure | Lacks fluorine substitutions; lower binding affinity |

| 2-Amino-4-(difluoromethyl)pyridine | Structure | Different substitution pattern; potential for different biological activity |

| (S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid | Structure | Similar core structure; different fluorination position affects receptor interaction |

The unique fluorination pattern at positions 2 and 6 on the pyridine ring significantly enhances the biological activity of this compound compared to other similar compounds.

Aplicaciones Científicas De Investigación

Neuroscience Research

Neurotransmitter Receptor Interaction

Research indicates that (S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride interacts selectively with neurotransmitter receptors, particularly those involved in glutamatergic signaling pathways. The difluoropyridine group is believed to enhance binding affinity and specificity towards these receptors, which is crucial for developing neuroprotective agents.

Case Study: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal apoptosis in models of neurodegenerative diseases. The compound exhibited significant activity in preventing excitotoxicity-induced cell death, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Pharmacological Applications

Drug Design and Development

Due to its unique structure, this compound serves as a valuable scaffold for drug design. It has been explored for developing new pharmacological agents targeting various neurological disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propanoic Acid | Structure | Lacks fluorine substitutions; lower binding affinity |

| 2-Amino-4-(difluoromethyl)pyridine | Structure | Different substitution pattern; potential for different biological activity |

| (S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid | Structure | Similar core structure; different fluorination position affects receptor interaction |

This table illustrates how this compound stands out due to its specific fluorination pattern at positions 2 and 6 on the pyridine ring, enhancing its biological activity compared to structurally similar compounds.

Computational Biology

Molecular Modeling Studies

Computational predictions have been conducted to evaluate the binding interactions of this compound with various receptor targets. Molecular docking studies suggest that the difluoropyridine moiety significantly increases the binding affinity towards glutamate receptors, which could lead to the development of potent agonists or antagonists.

Therapeutic Potential

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in activated microglia, indicating potential applications in treating inflammatory neurological conditions.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2.2ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPISBMKOGYUBE-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1C[C@@H](C(=O)O)N)F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.